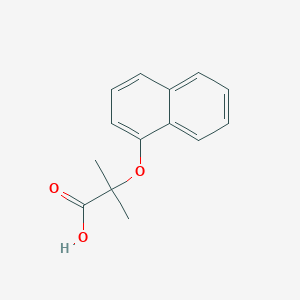

2-Methyl-2-(1-naphthyloxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXRLJQIXNXFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306959 | |

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30366-94-0 | |

| Record name | 30366-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(1-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 1 Naphthyloxy Propanoic Acid and Its Structural Analogues

Established Synthetic Routes to 2-Methyl-2-(1-naphthyloxy)propanoic acid

The most common and well-established methods for synthesizing the target compound involve the formation of an ether linkage between a naphthalene (B1677914) precursor and a propanoic acid moiety.

Synthesis via Naphthalene Derivatives and Alkylation-Carboxylation Sequences

The primary route to this compound involves the O-alkylation of 1-naphthol. This method is a classic example of the Williamson ether synthesis. The synthesis begins with the deprotonation of 1-naphthol using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the highly nucleophilic sodium or potassium 1-naphthoxide.

This naphthoxide ion is then reacted with an alkyl halide, typically an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl 2-bromo-2-methylpropanoate), in a nucleophilic substitution (SN2) reaction. The naphthoxide displaces the bromide ion, forming the ether linkage and yielding the corresponding ester, ethyl 2-methyl-2-(1-naphthyloxy)propanoate. The final step is the hydrolysis of the ester group, usually under basic conditions followed by acidification, to yield the desired this compound.

Reaction Scheme:

Deprotonation: 1-Naphthol + NaOH → Sodium 1-naphthoxide + H₂O

Alkylation (SN2): Sodium 1-naphthoxide + Ethyl 2-bromo-2-methylpropanoate → Ethyl 2-methyl-2-(1-naphthyloxy)propanoate + NaBr

Hydrolysis: Ethyl 2-methyl-2-(1-naphthyloxy)propanoate + NaOH/H₂O, then H⁺ → this compound + Ethanol (B145695)

Derivatization from Related Propanoic Acid Precursors

Viewing the synthesis from the perspective of the propanoic acid component, the key precursor is a 2-halo-2-methylpropanoic acid derivative. Both 2-bromo-2-methylpropanoic acid itself and its esters are common starting materials. The reaction with 1-naphthol under basic conditions facilitates the formation of the characteristic aryloxy ether bond. Using the ester form of the propanoic acid is often preferred as it can lead to higher yields and fewer side reactions compared to using the free carboxylic acid directly.

Advanced Strategies in the Preparation of Aryloxypropanoic Acids

Modern synthetic chemistry offers more advanced strategies that can provide higher yields, accommodate a wider range of functional groups, or proceed under milder conditions.

Direct Methylation Approaches for α-Arylpropanoic Acid Skeletons

An alternative advanced strategy involves the direct α-methylation of a pre-existing arylacetic acid derivative. For instance, a precursor like (1-naphthyloxy)acetic acid could theoretically be methylated. However, a more practical approach documented for related compounds is the direct α-monoalkylation of arylacetic esters using dialkyl carbonates, such as dimethyl carbonate, in the presence of a base like potassium carbonate. This method has been successfully applied to prepare important α-arylpropionic acids. The reaction is typically carried out at elevated temperatures in an autoclave. After methylation of the ester, subsequent hydrolysis yields the final acid. This avoids handling hazardous α-haloesters.

| Precursor | Methylating Agent | Base | Temperature | Product (after hydrolysis) |

| Methyl (6-methoxy-2-naphthyl)acetate | Dimethyl carbonate | K₂CO₃ | 210 °C | 2-(6-Methoxy-2-naphthyl)propanoic acid |

| Methyl (4-isobutylphenyl)acetate | Dimethyl carbonate | K₂CO₃ | 210 °C | 2-(4-Isobutylphenyl)propionic acid (Ibuprofen) |

| Methyl phenylacetate | Dimethyl carbonate | K₂CO₃ | 210 °C | 2-Phenylpropionic acid |

This table illustrates the general methodology of direct α-methylation on analogous arylpropanoic acid precursors.

Alkylation of Phenols with Halogenated Propanoates

This method is a broader application of the Williamson ether synthesis and remains one of the most versatile routes for preparing aryloxypropanoic acids. The general reaction involves the coupling of a phenol (B47542) (or naphthol) with a halogenated propanoate ester in the presence of a base. The efficiency of the reaction is dependent on the reactivity of the alkyl halide (I > Br > Cl) and the choice of solvent and base.

| Phenol | Alkylating Agent | Base | Solvent | Product |

| 1-Naphthol | Ethyl 2-bromo-2-methylpropanoate | K₂CO₃ | Acetonitrile | Ethyl 2-methyl-2-(1-naphthyloxy)propanoate |

| Phenol | Ethyl 2-bromopropanoate | NaOH | Ethanol | Ethyl 2-phenoxypropanoate |

| 4-Chlorophenol | Methyl 2-chloropropanoate | K₂CO₃ | DMF | Methyl 2-(4-chlorophenoxy)propanoate |

| 2-Naphthol | Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃ | DMF | Ethyl 2-methyl-2-(2-naphthyloxy)propanoate |

This table presents typical reaction combinations for the synthesis of various aryloxypropanoates, illustrating the general applicability of the method.

Catalytic Systems and Reaction Conditions in Aryloxypropanoic Acid Synthesis

Improvements to the synthesis of aryloxypropanoic acids often involve the use of catalytic systems to enhance reaction rates and yields under milder conditions.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis, the reactants (the water-soluble naphthoxide salt and the organic-soluble alkyl halide) exist in separate phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the naphthoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. utahtech.eduyoutube.com This technique often leads to faster reactions, milder conditions, and higher yields. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of aryloxypropanoic acids, microwave heating can dramatically reduce reaction times from hours to minutes. mtak.hu The combination of microwave assistance and phase-transfer catalysis provides a rapid and efficient method for synthesis.

Copper-Catalyzed Ullmann Condensation: An alternative to the classic SN2 pathway is the Ullmann condensation, a copper-catalyzed reaction that forms C-O bonds between aryl halides and alcohols or phenols. wikipedia.orgnih.gov Modern Ullmann-type reactions can be performed under milder conditions than the traditional high-temperature methods, thanks to the development of soluble copper catalysts and specific ligands like picolinic acid. acs.org This method is particularly useful for coupling less reactive aryl halides with phenols and can offer a different synthetic route to the aryloxy moiety. organic-chemistry.org

| Method | Catalyst System | Key Advantages |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., TBAB) | Milder conditions, faster rates, improved yields for biphasic reactions. utahtech.eduyoutube.com |

| Microwave-Assisted Synthesis | None (Energy Source) | Drastic reduction in reaction time, often higher yields. mtak.hu |

| Ullmann Condensation | Copper (I) salts (e.g., CuI) with ligands (e.g., picolinic acid) | Couples aryl halides with phenols, useful for substrates unsuitable for SN2 reactions. wikipedia.orgacs.org |

Synthetic Challenges and Process Optimization for Scale-Up

The industrial-scale synthesis of this compound and its structural analogues, primarily through methodologies like the Williamson ether synthesis, presents several challenges that necessitate careful process optimization. These challenges largely revolve around reaction efficiency, byproduct formation, steric hindrance, and the economic and environmental viability of the process.

Another challenge lies in the potential for competing C-alkylation of the phenoxide ion, where the alkylating agent attaches to a carbon atom of the aromatic ring instead of the oxygen atom. While O-alkylation is generally favored, the reaction conditions can influence the ratio of O- to C-alkylation products, complicating the purification process. jk-sci.com

The reaction conditions themselves can pose challenges for large-scale production. The Williamson ether synthesis often requires the use of strong bases, such as sodium hydride (NaH) or potassium hydride (KH), and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). jk-sci.com These reagents, while effective in the laboratory, can be hazardous and costly to handle and dispose of on an industrial scale. Furthermore, achieving the complete disappearance of starting materials can be difficult, leading to complex purification procedures to remove unreacted starting materials and byproducts. wikipedia.org

To address these challenges, several process optimization strategies have been explored:

Phase Transfer Catalysis (PTC): The use of phase transfer catalysts, such as quaternary ammonium salts, offers a significant advantage for the industrial synthesis of aryloxypropanoic acids. PTC can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent in a biphasic system. This approach can obviate the need for expensive and hazardous anhydrous polar aprotic solvents, allowing the use of more environmentally benign and economical solvents like toluene. Reactions under PTC conditions often proceed under milder conditions with easier work-up procedures, making them more suitable for industrial applications.

| Optimization Strategy | Description | Advantages for Scale-Up |

| Phase Transfer Catalysis (PTC) | Employs a catalyst (e.g., quaternary ammonium salt) to facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the alkylating agent. | - Avoids the need for expensive, hazardous, and anhydrous polar aprotic solvents. - Allows for the use of cheaper and more environmentally friendly solvents. - Can lead to milder reaction conditions and easier work-up. - Can improve reaction rates and yields. |

| High-Temperature Catalytic Williamson Ether Synthesis | Utilizes weaker alkylating agents at high temperatures (e.g., >300 °C) to facilitate the etherification. | - Avoids the use of strong, often carcinogenic, alkylating agents. - Reduces the formation of inorganic salt byproducts, leading to a "greener" process. - Can be highly selective for the desired ether product. |

| Alternative Synthetic Routes (e.g., Bargellini Reaction) | Employs different reaction mechanisms to circumvent the limitations of the Williamson ether synthesis for sterically hindered compounds. The Bargellini reaction, for example, has been successfully used for the synthesis of hindered α-aryloxyisobutyric acids. acs.org | - Can provide significantly higher yields for sterically hindered products where the Williamson synthesis is inefficient. - May offer a more direct, single-step synthesis. - Has been demonstrated to be scalable to the kilogram level. acs.org |

High-Temperature Catalytic Williamson Ether Synthesis: For the production of aromatic ethers on an industrial scale, a high-temperature (often exceeding 300 °C) catalytic approach has been developed. This method employs weaker alkylating agents, which are less reactive and often less hazardous than traditional alkyl halides. The elevated temperatures enhance the reactivity of these weaker agents, driving the reaction towards the desired ether product. A key advantage of this process is the significant reduction in the formation of salt byproducts, making it a more environmentally friendly and potentially more cost-effective option for large-scale manufacturing. wikipedia.org

Alternative Synthetic Routes: For particularly hindered α-aryloxyisobutyric acids where the Williamson synthesis is inefficient, alternative synthetic pathways have been investigated. One notable example is the Bargellini reaction. This method has been successfully applied to the synthesis of highly hindered α-aryloxyisobutyric acids in a single step with high yields (92-95% on a kilogram scale). acs.org This approach circumvents the issues of low reactivity and side reactions associated with the direct SN2 reaction of sterically congested substrates.

The choice of the optimal synthetic strategy for the large-scale production of this compound and its analogues depends on a careful evaluation of factors such as the steric hindrance of the specific substrates, the cost and availability of reagents, the required purity of the final product, and environmental and safety considerations.

Reactivity and Mechanistic Investigations of 2 Methyl 2 1 Naphthyloxy Propanoic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid moiety of 2-Methyl-2-(1-naphthyloxy)propanoic acid is the primary site of its chemical reactivity, allowing for conversion into a variety of important functional groups such as esters and acyl halides.

Esterification Reactions of the Carboxyl Group

The conversion of this compound into its corresponding esters is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. organic-chemistry.orgresearchgate.net The reaction equilibrium can be shifted toward the product (the ester) by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org

The rate of esterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. Primary alcohols react faster than secondary alcohols due to reduced steric hindrance around the hydroxyl group. libretexts.org Increasing the temperature generally accelerates the reaction toward equilibrium. libretexts.org

For the esterification of propanoic acid, a close structural analog, studies have shown a clear dependence of reaction yield on these parameters. The reactivity of alcohols was found to be in the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol, highlighting the impact of alcohol chain length and structure. libretexts.org

Table 1: Effect of Reaction Conditions on the Esterification of Propanoic Acid with 1-Propanol (Catalyst: H₂SO₄) This table is representative of typical esterification reactions and illustrates principles applicable to this compound.

| Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Acid Conversion (%) |

| 1:10:0.20 | 35 | 210 | 83.7 |

| 1:10:0.20 | 45 | 210 | 91.5 |

| 1:10:0.20 | 55 | 210 | 95.2 |

| 1:10:0.20 | 65 | 210 | 96.9 |

Data adapted from studies on propanoic acid esterification. libretexts.org

Formation of Acyl Halides, Specifically 2-Methyl-2-(1-naphthyloxy)propanoyl Chloride

For many synthetic applications, the carboxylic acid must first be converted into a more reactive derivative. The most common and effective of these are acyl chlorides. This compound can be readily converted to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride using several halogenating agents.

The most frequently used reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgresearchgate.netchemistrysteps.com The reaction is highly efficient and advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. researchgate.netchemistrysteps.com

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that ultimately yields the acyl chloride. libretexts.orgchemistrysteps.com The crude acyl chloride can often be purified by fractional distillation under reduced pressure. researchgate.net

Nucleophilic Reactivity of 2-Methyl-2-(1-naphthyloxy)propanoyl Chloride

As a highly reactive acylating agent, 2-Methyl-2-(1-naphthyloxy)propanoyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity makes it a valuable intermediate for the synthesis of amides, esters, and thioesters.

Amidation and Esterification with Nitrogen and Oxygen Nucleophiles

The reaction of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride with nitrogen nucleophiles (ammonia, primary amines, or secondary amines) provides a direct route to the corresponding amides. The reaction mechanism is a nucleophilic addition-elimination process. chemistrysteps.comyoutube.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion. chemistrysteps.com

A key consideration in this reaction is that the hydrogen chloride (HCl) generated as a byproduct will react with the basic amine starting material. wikipedia.org To prevent the consumption of the nucleophile, two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chadsprep.com

Similarly, oxygen nucleophiles such as alcohols react with the acyl chloride to form esters. This reaction is also very rapid and is often carried out in the presence of a base like pyridine to scavenge the HCl produced. wikipedia.org

Table 2: Representative Conditions for Nucleophilic Acyl Substitution of Acyl Chlorides This table presents typical conditions for reactions that are directly applicable to 2-Methyl-2-(1-naphthyloxy)propanoyl chloride.

| Acyl Chloride | Nucleophile | Base (if any) | Solvent | Product |

| Ethanoyl Chloride | Ethylamine (2 equiv.) | None | Concentrated solution | N-Ethylethanamide chemistrysteps.com |

| 4-Fluorobenzoyl Chloride | Benzylamine | Triethylamine | Cyrene™ | N-Benzyl-4-fluorobenzamide chadsprep.com |

| Ethanoyl Chloride | Ethanol | Pyridine | Not specified | Ethyl Ethanoate wikipedia.org |

Thioester Formation via Reaction with Thiols

Thioesters can be synthesized by the reaction of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride with a thiol (R-SH). This reaction follows the same nucleophilic acyl substitution pathway seen with amines and alcohols. wikipedia.org Thiols are potent nucleophiles, and the reaction typically proceeds efficiently. youtube.comtaylorandfrancis.com

The reaction can be performed by treating the acyl chloride with the thiol, often in the presence of a base such as pyridine to act as a catalyst and to neutralize the HCl byproduct. wikipedia.org An alternative method involves using a pre-formed thiolate salt (e.g., RSNa), which reacts with the acyl chloride to produce the thioester and a salt (e.g., NaCl). libretexts.org

Hydrolytic Stability and Pathways of this compound Derivatives

The stability of this compound and its derivatives towards hydrolysis varies significantly depending on the nature of the functional group.

The parent carboxylic acid is generally stable in aqueous conditions. However, its derivatives exhibit a wide range of hydrolytic lability. The order of reactivity towards hydrolysis is generally:

Acyl Chloride > Ester > Amide

2-Methyl-2-(1-naphthyloxy)propanoyl chloride is the most reactive derivative and hydrolyzes rapidly upon contact with water, reverting to the parent carboxylic acid. wikipedia.org This high reactivity is due to the chloride ion being an excellent leaving group.

Esters derived from the parent acid undergo hydrolysis to yield the carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. taylorandfrancis.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. taylorandfrancis.com Base-catalyzed hydrolysis, known as saponification, is an irreversible process because the carboxylate anion formed is deprotonated under the basic conditions and is no longer nucleophilic. The rate of hydrolysis is influenced by steric effects around the carbonyl group and the electronic properties of the substituents. libretexts.org

Amides are the most stable of the derivatives. Their enhanced stability is due to significant resonance stabilization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double-bond character. This makes the nitrogen a very poor leaving group (-NH₂⁻), resulting in amides being much less reactive towards hydrolysis than esters. Hydrolysis of amides typically requires more forcing conditions, such as prolonged heating with strong acid or base.

Table 3: Relative Hydrolytic Stability of Carboxylic Acid Derivatives

| Derivative Class | Leaving Group | Leaving Group Stability | Relative Hydrolysis Rate |

| Acyl Chloride | Cl⁻ | Excellent | Very Fast |

| Ester | RO⁻ | Poor | Moderate |

| Amide | R₂N⁻ | Very Poor | Very Slow |

This table illustrates the general principles governing the stability of derivatives of this compound.

Reduction Chemistry of Carboxylic Acid and Acyl Chloride Moieties

The reduction of carboxylic acids and their more reactive derivatives, such as acyl chlorides, is a fundamental transformation in organic synthesis, typically yielding primary alcohols or aldehydes.

The carboxylic acid functional group in this compound is generally resistant to reduction and requires potent reducing agents. A standard method for this conversion is the use of lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction proceeds to furnish the corresponding primary alcohol, 2-Methyl-2-(1-naphthyloxy)propanol.

For more controlled reductions, or to access the aldehyde, the carboxylic acid is typically first converted to a more reactive derivative, such as an acyl chloride. The treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the hydroxyl group with a chlorine atom, yielding 2-Methyl-2-(1-naphthyloxy)propanoyl chloride. wikipedia.orgchemicalbook.comlibretexts.org This acyl chloride is a versatile intermediate.

The reduction of this acyl chloride can lead to two different products depending on the reducing agent employed. Strong reducing agents like LiAlH₄ will reduce the acyl chloride all the way to the primary alcohol. libretexts.org However, the use of a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), allows for the reaction to be stopped at the aldehyde stage, yielding 2-Methyl-2-(1-naphthyloxy)propanal.

Table 1: Reduction Reactions of this compound and its Acyl Chloride

| Reactant | Reagent(s) | Solvent | Expected Product | Product Class |

|---|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | THF | 2-Methyl-2-(1-naphthyloxy)propanol | Primary Alcohol |

| 2-Methyl-2-(1-naphthyloxy)propanoyl chloride | 1. LiAlH₄ 2. H₂O | THF | 2-Methyl-2-(1-naphthyloxy)propanol | Primary Alcohol |

Elucidation of Reaction Mechanisms and Intermediates

The structure of this compound, particularly its stereocenter, dictates the feasibility of certain reaction pathways.

The term SN2 stands for bimolecular nucleophilic substitution, a reaction class defined by a concerted, single-step mechanism where a nucleophile attacks a carbon center and displaces a leaving group from the opposite side. tru.camissouri.edu This "backside attack" results in a predictable inversion of stereochemistry at the reaction center. lumenlearning.comrsc.org

A critical factor governing SN2 reactions is steric hindrance at the electrophilic carbon. rsc.org The rate of reaction decreases significantly as the substitution of the carbon atom increases (methyl > primary > secondary >> tertiary). rsc.org In the case of this compound, the α-carbon (the carbon atom bearing the carboxyl and naphthyloxy groups) is a quaternary, chiral center. It is bonded to a naphthyloxy group, a carboxyl group, and two methyl groups. Due to the presence of these four non-hydrogen substituents, this center is exceptionally sterically hindered. Consequently, an incoming nucleophile would be effectively blocked from approaching the α-carbon for a backside attack. Therefore, SN2 reactions at the α-carbon of this compound or its derivatives (like the corresponding α-halo acid) are considered mechanistically unfavorable and are not expected to proceed.

Lactones are cyclic esters formed via intramolecular esterification of a hydroxycarboxylic acid. wikipedia.orgquimicaorganica.org An α-lactone, also known as an oxiran-2-one, is a highly strained three-membered cyclic ester. wikipedia.org These compounds are generally unstable and act as transient intermediates in chemical reactions.

The formation of an α-lactone from this compound is not a direct process. A plausible, though hypothetical, route would involve the synthesis of an α-halo derivative, such as 2-bromo-2-methyl-2-(1-naphthyloxy)propanoic acid. The treatment of this precursor with a strong, non-nucleophilic base could then induce an intramolecular SN2 reaction. In this step, the carboxylate anion, formed by deprotonation of the carboxylic acid, would act as the nucleophile, displacing the bromide from the adjacent α-carbon to form the strained three-membered ring of the α-lactone intermediate.

Due to significant ring strain, this α-lactone would be highly reactive and susceptible to immediate ring-opening upon attack by any available nucleophile. For example, in the presence of a hydroxide (B78521) nucleophile, the lactone would rapidly hydrolyze back to the parent carboxylic acid.

Table 2: Hypothetical Formation of an α-Lactone Intermediate

| Precursor | Reagent | Intermediate | Subsequent Product (with Nu⁻) |

|---|

Structural and Functional Analogues of 2 Methyl 2 1 Naphthyloxy Propanoic Acid

Exploration of Naphthyloxypropanoic Acid Isomers and Homologues

The identity of 2-Methyl-2-(1-naphthyloxy)propanoic acid is defined by the specific arrangement of its functional groups: the ether linkage at the 1-position of the naphthalene (B1677914) ring and the two methyl groups at the alpha-carbon of the propanoic acid. Altering these features, either by shifting the position of the ether linkage or by removing the methyl groups, generates distinct isomers and homologues with unique characteristics.

Research on 2-(1-Naphthyloxy)propionic acid

A close structural homologue is 2-(1-Naphthyloxy)propionic acid, which differs by the absence of the two alpha-methyl groups. This modification simplifies the structure from a quaternary alpha-carbon to a tertiary one. This compound is identified by the CAS number 13949-67-2 and has a melting point of 148-149 °C. chemicalbook.com While extensive research on its biological profile is not widely published, it has been utilized as a chemical reactant. Specifically, it serves in the preparation of benzoxazole-based inhibitors targeting the inosine (B1671953) monophosphate (IMP) dehydrogenase of Cryptosporidium parvum, a protozoan parasite. chemicalbook.comchemicalbook.com This application suggests its utility as a building block in medicinal chemistry.

Studies on 2-Methyl-2-(2-naphthyloxy)propanoic acid

A positional isomer of the primary compound is 2-Methyl-2-(2-naphthyloxy)propanoic acid (CAS No. 7756-78-7). clearsynth.com In this molecule, the propanoic acid moiety is linked via an ether bond to the 2-position of the naphthalene ring instead of the 1-position. This seemingly minor shift has significant implications for the molecule's three-dimensional shape and electronic properties. The corresponding non-methylated homologue, 2-(2-Naphthyloxy)propanoic acid (CAS No. 10470-82-3), is a known monocarboxylic acid. nih.gov While detailed comparative studies between the 1-naphthyloxy and 2-naphthyloxy methylated isomers are limited, research into related structures, such as 2-methoxy-2-(1-naphthyl)propionic acid and 2-methoxy-2-(2-naphthyl)propionic acid, has been conducted to determine their absolute configurations, highlighting the stereochemical differences that arise from the point of attachment on the naphthalene ring.

Table 1: Naphthyloxypropanoic Acid Isomers and Homologues This table is interactive. Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differentiator |

|---|---|---|---|---|

| This compound | 30366-94-0 | C14H14O3 | 230.26 | Parent Compound |

| 2-(1-Naphthyloxy)propionic acid | 13949-67-2 | C13H12O3 | 216.23 | Lacks α-methyl groups |

| 2-Methyl-2-(2-naphthyloxy)propanoic acid | 7756-78-7 | C14H14O3 | 230.26 | Isomer (2-naphthyloxy) |

| 2-(2-Naphthyloxy)propanoic acid | 10470-82-3 | C13H12O3 | 216.23 | Isomer, lacks α-methyl groups |

Phenoxypropanoic Acid Scaffolds as Related Structures

Replacing the bulky naphthalene ring with a simpler phenyl ring creates the phenoxypropanoic acid scaffold. This core structure is the foundation for a broad class of compounds, including many with significant pharmacological activity.

2-Methyl-2-phenoxypropanoic Acid and its Derivatives

The direct analogue, 2-Methyl-2-phenoxypropanoic acid, and its derivatives are well-studied. This structural class includes a major group of lipid-lowering drugs known as the fibrates. Compounds like Clofibrate, Fenofibrate, and Ciprofibrate are all derivatives of 2-Methyl-2-phenoxypropanoic acid. nih.gov Research has also explored other therapeutic applications. For example, patents describe oxime derivatives of 2-methyl-2-(thenoyl- or furoyl-phenoxy)-propionic acids as having hypocholesterolemic, hypolipemic, and uricosuric activities. scbt.comresearchgate.net Further derivatives have been investigated for their potential as antihistamine agents. google.com

Substituted Phenoxypropanoic Acid Analogues

The introduction of substituents onto the phenyl ring of the phenoxypropanoic acid scaffold is a key strategy in drug design to modulate potency and selectivity. Extensive structure-activity relationship (SAR) studies have been performed on these analogues. For instance, research has shown that the nature of the substituent on the distal benzene (B151609) ring, along with the shape of the linker, plays a crucial role in determining the potency and selectivity for peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of metabolic diseases. chemicalbook.comchemicalbook.com In one study, 2-Methyl-2-(4-nitrophenoxy)propanoic acid was synthesized as a bioisostere of clofibric acid to probe the electronic and steric requirements for antihyperlipidemic activity. chemicalbook.com Other research has focused on designing phenoxyaromatic acid analogues as potential radiotherapy sensitizers, finding that halogenation or thioether substitution is critical for improving activity. nih.gov

Table 2: Phenoxypropanoic Acid Analogues and Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | Base Scaffold | Key Feature / Substitution | Noted Research Area |

|---|---|---|---|

| Clofibrate | 2-Methyl-2-phenoxypropanoic acid | 4-chloro substitution | Lipid-lowering (Fibrate) |

| Fenofibrate | 2-Methyl-2-phenoxypropanoic acid | 4-(4-chlorobenzoyl) substitution | Lipid-lowering (Fibrate) |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | 2-Methyl-2-phenoxypropanoic acid | 4-nitro substitution | Antihyperlipidemic activity |

| Substituted Phenylpropanoic Acids | Phenylpropanoic acid | Various ring substitutions | PPAR Agonists |

Heterocyclic Ring Incorporations within the Aryloxypropanoic Acid Framework

Replacing the carbocyclic naphthyl or phenyl ring with a heterocyclic system introduces heteroatoms like nitrogen, oxygen, or sulfur into the aromatic core. This significantly alters the compound's polarity, hydrogen bonding capacity, and potential for specific biological interactions.

Research in this area has led to the development of novel compounds with diverse biological activities. For example, derivatives of quinoline-4-carboxylic acid, where a nitrogen atom is part of the aromatic system, have been synthesized and tested for antiplasmodial activity against Plasmodium falciparum. nih.gov Other studies have focused on creating amino acid derivatives of quinolines as potential antibacterial agents, with molecular docking studies suggesting they may inhibit bacterial DNA gyrase. mdpi.com

The structure-activity relationships of these heterocyclic analogues are actively studied. In one such study, a series of N-pyridylamides of a benzothiazine carboxylic acid (containing both nitrogen and sulfur) were synthesized. mdpi.com The results indicated that the relative orientation of the benzothiazine and pyridine (B92270) fragments heavily influenced the resulting analgesic and anti-inflammatory activity. mdpi.com Similarly, SAR studies of pyrazinoic acid analogs, which feature a pyrazine (B50134) ring, have been conducted to develop agents against Mycobacterium tuberculosis. nih.gov These examples demonstrate that the incorporation of heterocyclic rings is a viable strategy for generating novel chemical entities based on the aryloxypropanoic acid framework.

Synthesis and Transformations of Phenylisoxazol Phenoxypropanoic Acid Derivatives

A notable class of analogues incorporates a phenylisoxazole moiety. The synthesis of these derivatives often involves a multi-step sequence. A key strategy is the synthesis of novel substituted phenyl isoxazol phenoxy 2-methylpropanoic acids. researchgate.net The general pharmacophore of these compounds consists of a phenoxy-2-methyl propanoic acid core linked to a substituted phenylisoxazole ring. researchgate.net

The synthesis typically commences with the reaction of a substituted phenol (B47542) with ethyl 2-bromo-2-methylpropionate to yield the corresponding ethyl 2-methyl-2-phenoxypropanoate intermediate. This ester is then hydrolyzed to the carboxylic acid. The subsequent steps involve the construction of the phenylisoxazole ring, which can be achieved through various heterocyclic chemistry methodologies. One common approach is the reaction of a chalcone (B49325) derivative with hydroxylamine (B1172632) hydrochloride.

Table 1: Synthesis of Phenylisoxazol Phenoxypropanoic Acid Derivatives

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| Substituted Phenol | 1. Ethyl 2-bromo-2-methylpropionate, K2CO3, Acetone, Reflux2. NaOH, H2O/EtOH, Reflux | 2-Methyl-2-(substituted phenoxy)propanoic acid | 2-Methyl-2-((substituted phenyl)isoxazolylphenoxy)propanoic acid |

| Substituted Acetophenone | 1. Aldehyde, NaOH, EtOH2. Hydroxylamine hydrochloride, NaOH, EtOH, Reflux | Chalcone | Substituted Phenylisoxazole |

Pyrrole-Substituted Propanoic Acid Compounds

Pyrrole-containing compounds represent another significant group of structural analogues. The synthesis of pyrrole-substituted propanoic acids can be achieved through several established methods for pyrrole (B145914) ring formation.

The Paal-Knorr synthesis is a prominent method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. orgsyn.org In the context of propanoic acid derivatives, a precursor containing the 1,4-dicarbonyl functionality would be required.

Another versatile method is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. researchgate.net This reaction involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, such as an α,β-unsaturated ester, followed by elimination of the tosyl group to form the pyrrole ring. researchgate.net This approach is particularly useful for creating highly substituted pyrroles.

Modern synthetic methods also employ metal-catalyzed reactions. For instance, ruthenium-based pincer-type catalysts can facilitate the synthesis of substituted pyrroles through dehydrogenative coupling of secondary alcohols and amino alcohols. google.com

A continuous flow synthesis method has also been reported for the one-step synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. researchgate.netnih.gov

Table 2: Common Synthetic Routes to Pyrrole-Substituted Propanoic Acids

| Synthetic Method | Key Reagents | Description |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Condensation reaction to form the pyrrole ring. orgsyn.org |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated ester | [3+2] Cycloaddition followed by elimination. researchgate.net |

| Metal-Catalyzed Coupling | Ruthenium pincer catalysts | Dehydrogenative coupling of alcohols and amino alcohols. google.com |

| Continuous Flow Synthesis | tert-Butyl acetoacetates, Amines, 2-Bromoketones | One-step synthesis of pyrrole-3-carboxylic acids. researchgate.netnih.gov |

Modifications at the α-Methyl and Carboxyl Positions

Modifications at the α-methyl and carboxyl groups of the propanoic acid side chain are crucial for fine-tuning the pharmacological properties of these analogues.

Modifications at the α-Methyl Position:

The introduction of the α-methyl group can be achieved through methylation of a precursor molecule. A general method for the synthesis of 2-arylpropionic acids involves the mono-c-methylation of arylacetonitriles or methyl arylacetates using dimethyl carbonate. orgsyn.org This method offers high selectivity for monomethylation. orgsyn.org While this is a general procedure, it provides a viable route for introducing the α-methyl group in analogues of this compound.

Modifications at the Carboxyl Position:

The carboxyl group is a versatile functional handle that can be transformed into a variety of other functional groups. Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst or using a coupling agent to form esters.

Amidation: Reaction with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amides.

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride, which can then be converted to a wider range of derivatives. rdd.edu.iqmdpi.com

These transformations allow for the introduction of diverse functionalities, enabling the exploration of a wider chemical space and the potential for improved biological activity.

Table 3: Common Modifications of the Propanoic Acid Side Chain

| Position | Modification | Reagents/Method | Resulting Functional Group |

| α-Position | Methylation | Dimethyl carbonate, K₂CO₃ | α-Methyl group |

| Carboxyl | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxyl | Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Carboxyl | Reduction | LiAlH₄ | Primary Alcohol |

| Carboxyl | Acid Chloride Formation | SOCl₂, Oxalyl chloride | Acid Chloride |

Stereochemical Investigations of 2 Methyl 2 1 Naphthyloxy Propanoic Acid and Chiral Analogues

Enantiomerism and Diastereomerism in 2-Methyl-2-(1-naphthyloxy)propanoic acid

This compound possesses a single stereocenter at the C2 position of the propanoic acid chain. This chirality arises because the C2 carbon is bonded to four different groups: a methyl group, a carboxyl group, a naphthyloxy group, and the rest of the propanoic acid backbone. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers: the (R)- and (S)-forms. These enantiomers have identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in opposite directions.

Diastereomerism becomes relevant when an additional chiral center is introduced into the molecule. For instance, if this compound is reacted with a chiral alcohol to form an ester, two diastereomers will be formed: (R)-acid-(R)-alcohol and (S)-acid-(R)-alcohol (assuming the (R)-enantiomer of the alcohol is used). Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using conventional techniques like chromatography or crystallization.

Chiral Resolution Techniques for Aryloxypropanoic Acids

The separation of the enantiomers of a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds. For aryloxypropanoic acids, several techniques have been successfully employed.

Diastereomeric Ester Formation and Separation (e.g., using Menthol)

A widely used method for chiral resolution involves the conversion of the racemic carboxylic acid into a mixture of diastereomeric esters by reacting it with a chiral resolving agent, such as a chiral alcohol. wikipedia.org L-(-)-Menthol is a commonly used chiral auxiliary for this purpose. nih.govbeilstein-journals.org The resulting diastereomeric esters can then be separated by conventional chromatographic methods, such as column chromatography, due to their different physical properties. nih.gov

For example, a racemic carboxylic acid can be esterified with L-(-)-menthol in a reaction mediated by an activating agent like 2-methyl-6-nitrobenzoic anhydride (MNBA). beilstein-journals.org The resulting diastereomeric menthyl esters can then be separated using techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.gov Once separated, the individual diastereomeric esters can be hydrolyzed to yield the enantiomerically pure carboxylic acids and the chiral auxiliary (menthol), which can often be recovered and reused.

Table 1: Example of Diastereomeric Ester Formation for Chiral Resolution

| Step | Description |

| 1. Esterification | Racemic aryloxypropanoic acid is reacted with a chiral alcohol (e.g., L-(-)-Menthol) in the presence of a coupling agent to form a mixture of diastereomeric esters. |

| 2. Separation | The diastereomeric esters are separated based on their different physical properties using techniques like column chromatography or preparative HPLC. nih.gov |

| 3. Hydrolysis | The separated diastereomeric esters are individually hydrolyzed to yield the enantiomerically pure carboxylic acids and the chiral alcohol. |

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers from a racemic mixture on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. nih.gov

Polysaccharide-based CSPs are commonly used for the preparative separation of chiral compounds. nih.gov The choice of the mobile phase is crucial for achieving optimal separation. For aryloxypropanoic acids, a mixture of solvents like ethanol (B145695) and hexane is often employed. beilstein-journals.org The separated enantiomers can be collected as they elute from the column, providing access to optically pure compounds. The direct enantiomeric resolution of the racemic herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been demonstrated on an Enantiopac (alpha 1-acid glycoprotein) chiral HPLC column. nih.gov

Asymmetric Synthetic Routes to Enantiomerically Pure Compounds

To avoid the inherent 50% loss of material in classical resolution, asymmetric synthesis has emerged as a more efficient strategy for obtaining enantiomerically pure compounds. These methods aim to create the desired enantiomer selectively from the outset.

One common approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of 2-substituted propionic acids, chiral oxazolidinones can be used as auxiliaries to direct diastereoselective alkylation. nih.gov

Another powerful strategy is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For instance, the asymmetric hydrovinylation of vinylarenes can be a route to enantiomerically enriched 2-arylpropionic acids. nih.gov While specific asymmetric synthetic routes for this compound are not extensively detailed in the literature, these general methodologies for related structures are applicable.

Determination of Absolute Configuration by Spectroscopic and Crystallographic Methods

Once enantiomers have been separated or synthesized, it is essential to determine their absolute configuration, i.e., the actual three-dimensional arrangement of the atoms.

One widely used spectroscopic technique is the ¹H NMR anisotropy method . This method often involves derivatizing the chiral compound with a chiral derivatizing agent (CDA), such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomers. mdpi.com The different spatial arrangement of the groups in the diastereomers leads to different magnetic environments for the protons, resulting in observable differences in their ¹H NMR chemical shifts (Δδ values). By analyzing these differences and comparing them to established models, the absolute configuration of the original chiral molecule can be deduced. mdpi.com

X-ray crystallography provides the most unambiguous determination of absolute configuration. beilstein-journals.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of the positions of all atoms in the crystal lattice, providing a definitive three-dimensional structure of the molecule and thus its absolute stereochemistry. nih.gov

Table 2: Methods for Determining Absolute Configuration

| Method | Principle | Application Example |

| ¹H NMR Anisotropy Method | Formation of diastereomers with a chiral derivatizing agent (e.g., MαNP acid) and analysis of the differences in chemical shifts (Δδ) in the ¹H NMR spectrum to deduce the spatial arrangement. mdpi.com | Determination of the absolute configuration of chiral alcohols by esterification with MαNP acid. mdpi.com |

| X-ray Crystallography | Analysis of the X-ray diffraction pattern of a single crystal to determine the precise three-dimensional arrangement of atoms in the molecule. beilstein-journals.org | Unambiguous determination of the structure of diastereomeric menthyl esters. nih.gov |

Theoretical and Computational Studies on 2 Methyl 2 1 Naphthyloxy Propanoic Acid

Quantum Chemical Calculations for Molecular Structure Optimization and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic characteristics of 2-Methyl-2-(1-naphthyloxy)propanoic acid. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum electronic energy.

Studies on structurally similar aryloxypropanoic acids have successfully employed DFT to obtain reliable geometries. nih.gov For this compound, this would involve optimizing the orientation of the naphthyloxy group relative to the propanoic acid moiety, as well as the conformation of the carboxylic acid group. The resulting optimized geometry provides crucial information about the molecule's shape and steric hindrance.

Table 1: Representative Predicted Geometric Parameters for Aryloxypropanoic Acids from DFT Calculations

| Parameter | Typical Value (Å or °) |

|---|---|

| C-O (ether) bond length | 1.37 - 1.42 Å |

| C=O (carbonyl) bond length | 1.20 - 1.22 Å |

| O-H (hydroxyl) bond length | 0.96 - 0.98 Å |

| C-O-C (ether) bond angle | 115 - 120° |

| O-C=O (carboxyl) bond angle | 122 - 125° |

Note: This table presents typical values for aryloxypropanoic acids and is intended to be illustrative for this compound.

Prediction of Vibrational Frequencies and Electronic Excitation

Once the ground state geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These predicted frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For related aryloxypropanoic acids, DFT-predicted vibrational spectra have shown good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic excitation energies and oscillator strengths of this compound. This provides insights into the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculations can identify the specific electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), that are responsible for the absorption of light at particular wavelengths. researchgate.net

Molecular Modeling and Conformational Analysis

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements or conformations. Molecular modeling and conformational analysis are essential for identifying the most stable conformers and understanding their relative energies.

Due to the presence of the bulky naphthyloxy group and the rotatable bonds in the propanoic acid chain, a systematic conformational search is necessary. This can be performed using molecular mechanics force fields or, for higher accuracy, with quantum mechanical methods like DFT. The analysis would involve rotating the dihedral angles around the C-O ether bond and the C-C bond of the propanoic acid backbone to map out the potential energy surface of the molecule.

Computational Insights into Spectroscopic Features

Computational chemistry provides a powerful tool for interpreting and understanding the spectroscopic features of this compound. By simulating spectra computationally, a direct comparison with experimental data can be made, leading to a more detailed understanding of the molecule's structure and properties.

As mentioned, calculated vibrational frequencies from DFT can be used to generate theoretical IR and Raman spectra. This allows for the unambiguous assignment of experimental spectral peaks to specific vibrational modes of the molecule. Any discrepancies between the calculated and experimental spectra can often be resolved by considering factors such as solvent effects or the presence of intermolecular interactions like hydrogen bonding. nih.gov

Similarly, TD-DFT calculations can predict the UV-Vis spectrum, providing information on the electronic transitions. The analysis of the molecular orbitals involved in these transitions can reveal how the electronic structure of the naphthyl group and the propanoic acid moiety contribute to the molecule's absorption of light.

Table 2: Representative Calculated Vibrational Frequencies for a Carboxylic Acid Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3200 - 3600 |

| C=O stretch | 1700 - 1750 |

| C-O stretch | 1200 - 1300 |

| O-H bend | 1350 - 1450 |

Note: This table provides typical frequency ranges and is for illustrative purposes.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or degradation. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies.

Applications and Emerging Research Frontiers in Organic Synthesis

Utilization as a Reagent in Peptide and Protein Synthesis

There is no readily available scientific literature detailing the use of 2-Methyl-2-(1-naphthyloxy)propanoic acid as a reagent in peptide and protein synthesis. Standard protocols for solid-phase peptide synthesis (SPPS) and solution-phase synthesis typically employ a well-established set of activating and coupling reagents. While novel reagents are continuously explored to enhance efficiency and yield, there is no indication in the current body of research that this compound has been investigated or utilized for this purpose.

Role as a Building Block for Advanced Materials Synthesis

An extensive search of scientific databases, including those focused on materials science and polymer chemistry, does not yield any specific examples or research studies where this compound serves as a building block for the synthesis of advanced materials. The development of new polymers, metal-organic frameworks (MOFs), or other advanced materials often relies on monomers with specific functional groups and reactivity. There is no published research to suggest that this particular compound has been employed in such a capacity.

Function as a Chiral Auxiliary in Enantioselective Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer over another. While various chiral compounds are employed for this purpose, there is no evidence in the scientific literature to suggest that this compound has been utilized as a chiral auxiliary. The effectiveness of a chiral auxiliary depends on its ability to control the stereochemical outcome of a reaction and its ease of removal. There are no studies available that evaluate these properties for the compound .

Design and Synthesis of Novel Chemical Probes and Ligands

Chemical probes and ligands are essential for studying biological systems and for drug discovery. The design and synthesis of these molecules often involve specific structural features to ensure target affinity and selectivity. A comprehensive search of the relevant chemical biology and medicinal chemistry literature reveals no mention of this compound in the design or synthesis of novel chemical probes or ligands.

Future Directions in Synthetic Methodology and Fundamental Mechanistic Research

The exploration of aryloxyalkanoic acids, including this compound, continues to be an area of significant interest due to their diverse applications. Advances in organic synthesis and a deeper understanding of reaction mechanisms are pivotal for the development of more efficient, sustainable, and versatile methods for their preparation. Future research is anticipated to focus on refining existing synthetic protocols and uncovering the fundamental mechanistic details that govern these transformations.

Advancements in Synthetic Methodologies

The traditional synthesis of this compound and its analogs, often relying on the Williamson ether synthesis, is effective but presents opportunities for improvement in terms of efficiency, substrate scope, and environmental impact. Future synthetic strategies are expected to embrace modern technologies and catalytic systems to overcome these limitations.

Key areas for future development include:

Flow Chemistry and Process Automation: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. The development of automated flow platforms could enable rapid optimization of reaction conditions (temperature, pressure, residence time, and reagent stoichiometry) for the synthesis of this compound. This approach could lead to higher yields, reduced reaction times, and minimized waste generation. Initiatives like the "Dial a Molecule" program aim to create automated systems capable of producing a wide range of small molecules on demand, a technology that could be adapted for this class of compounds. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application to the synthesis of aryloxypropanoic acids could dramatically reduce reaction times from hours to minutes. This technique's ability to generate rapid and uniform heating can lead to increased product yields and purities by minimizing the formation of side products.

Novel Catalytic Systems: There is a growing emphasis on developing new catalytic methods for C-O bond formation. Transition-metal-catalyzed cross-coupling reactions, for instance, could provide a milder and more versatile alternative to classical methods. Research into earth-abundant metal catalysts (such as copper or iron) is particularly promising for developing more cost-effective and sustainable synthetic routes.

Green Chemistry Approaches: Future synthetic designs will increasingly prioritize principles of green chemistry. This includes the use of environmentally benign solvents, minimizing the use of protecting groups, and developing catalytic processes that reduce energy consumption and waste. For example, exploring solvent-free reaction conditions or using recyclable catalysts are important avenues for future research.

Table 1: Comparison of Synthetic Methodologies for Aryloxypropanoic Acids

| Methodology | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Williamson Ether Synthesis (Traditional) | Naphthol, alkyl halide, strong base (e.g., NaH), polar aprotic solvent. | Well-established, reliable for many substrates. | Milder bases, greener solvents, improved atom economy. |

| Microwave-Assisted Synthesis | Sealed vessel, polar solvent, rapid heating. | Drastically reduced reaction times, improved yields. | Optimization for a wider range of substrates, scale-up challenges. |

| Flow Chemistry | Continuous reactor, precise control of parameters. | High throughput, enhanced safety, easy scalability, process automation. | Development of robust packed-bed catalysts, integration with real-time analytics. |

| Transition-Metal Catalysis | Metal catalyst (e.g., Cu, Pd), ligand, base, milder conditions. | Broader substrate scope, greater functional group tolerance. | Use of earth-abundant metals, catalyst recycling, mechanistic understanding. |

Directions in Fundamental Mechanistic Research

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for the rational design of improved synthetic methods. While the general pathways of many classical reactions are known, detailed mechanistic insights, particularly for newer catalytic systems, are often lacking.

Future mechanistic investigations should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. These studies can help elucidate the precise mechanism of C-O bond formation, whether it be a classical S_N2 displacement or a more complex organometallic catalytic cycle. Such models can predict the effects of substituents on the naphthyl ring and the propanoic acid moiety, guiding experimental design.

In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and NMR spectroscopy can be employed to monitor reactions in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics, providing direct evidence for proposed mechanisms. For example, these methods could be used to observe the formation of key intermediates in a transition-metal-catalyzed etherification.

Kinetic Studies: Detailed kinetic analysis can help to establish the rate-determining step of a reaction and provide evidence for the involvement of different species in the catalytic cycle. These studies are essential for optimizing reaction conditions and for distinguishing between competing mechanistic pathways. The insights gained can be applied to develop more efficient catalysts and processes.

Table 2: Future Areas of Mechanistic Research

| Research Area | Techniques | Expected Insights |

|---|---|---|

| Reaction Pathway Elucidation | DFT calculations, Isotope labeling studies. | Detailed transition state analysis, validation of reaction pathways (e.g., S_N2 vs. other mechanisms). |

| Catalyst Active Site Characterization | In-situ spectroscopy (FTIR, NMR), X-ray crystallography. | Identification of the true catalytic species, understanding ligand effects on reactivity and selectivity. |

| Kinetic Profiling | Reaction progress monitoring, determination of rate laws. | Identification of the rate-determining step, optimization of catalyst loading and reaction conditions. |

| Intermediate Identification | Low-temperature spectroscopy, trapping experiments, mass spectrometry. | Direct observation and characterization of transient species in the catalytic cycle. |

By pursuing these future directions in synthetic methodology and fundamental mechanistic research, the scientific community can develop more powerful and sustainable tools for the synthesis of this compound and a vast array of other valuable organic molecules.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-Methyl-2-(1-naphthyloxy)propanoic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation to limit airborne exposure, especially during synthesis or purification steps .

- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to prevent skin contact. Skin absorption significantly increases exposure risks .

- Emergency Measures : Install eyewash stations and emergency showers in work areas. Contaminated clothing must be removed immediately and professionally decontaminated .

- Exposure Monitoring : Regularly monitor airborne concentrations, as no established occupational exposure limits exist. Prioritize minimizing contact due to potential carcinogenicity .

Q. How can researchers synthesize this compound derivatives?

- Methodological Answer :

- Base-Mediated Reactions : Adapt methods from analogous naphthol derivatives. For example, dissolve 1-naphthol in DMF with K₂CO₃ to generate an oxyanion, then react with alkyl halides (e.g., propargyl bromide) under stirring for 2–4 hours .

- Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Use column chromatography (silica gel, hexane:ethyl acetate gradient) for purification .

- Validation : Confirm product purity via HPLC or TLC (n-hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during esterification or functionalization of this compound?

- Methodological Answer :

- Reaction Optimization : Use controlled stoichiometry of reagents (e.g., methanol and acid catalysts like H₂SO₄) under reflux to ensure complete conversion. Automated flow systems improve reproducibility .

- Impurity Profiling : Reference EP impurity standards (e.g., substituted propanoic acids and amides) to identify byproducts. Compare retention times and mass spectra using LC-MS .

- Byproduct Minimization : Pre-purify starting materials (e.g., 1-naphthol) to reduce competing reactions. Monitor reaction progress in real-time with in-situ FTIR .

Q. How can researchers assess the carcinogenic potential of this compound in vitro?

- Methodological Answer :

- Toxicogenomic Assays : Expose human cell lines (e.g., HepG2) to sub-cytotoxic concentrations. Perform RNA sequencing to identify dysregulated pathways (e.g., DNA repair or oxidative stress markers) .

- Metabolic Activation : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to simulate metabolic conversion. Test metabolites for genotoxicity via Ames assay .

- Dermal Absorption Studies : Use Franz diffusion cells with excised human skin to quantify permeation rates. Correlate with workplace exposure data to model risk .

Q. What analytical techniques are suitable for structural elucidation of this compound complexes?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups) .

- IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl bands (~2500–3300 cm⁻¹) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Resolve the naphthyloxy-propanoic acid backbone geometry .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of COOH or naphthyloxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.